2-Benzoxazolinone, 3-allyl-5-chloro-
Description
Contextualization within the Benzoxazolinone Class of Compounds
2-Benzoxazolinone (B145934), 3-allyl-5-chloro- belongs to the benzoxazolinone class of organic compounds. The fundamental structure of benzoxazolinones features a benzene (B151609) ring fused to an oxazolone (B7731731) ring—a five-membered ring containing both nitrogen and oxygen atoms with a ketone group. foodb.cahmdb.ca This core structure is also known as 2(3H)-benzoxazolone. nih.gov
Benzoxazolinones are not merely synthetic curiosities; they are found in nature, produced by various plants, particularly within the Poaceae family which includes important crops like wheat, maize, and rye. ebi.ac.uknih.gov In these plants, they function as phytoalexins, which are antimicrobial and often phytotoxic compounds produced by plants as a defense mechanism against pathogens. nih.govebi.ac.uk
Significance of the Benzoxazolinone Scaffold in Chemical Biology and Material Science
The benzoxazolinone scaffold is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term is reserved for molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a rich source for the development of new therapeutic agents. The broad-ranging biological activities reported for benzoxazolinone derivatives underscore this significance.
In the realm of chemical biology , this scaffold is a key component in compounds exhibiting a wide spectrum of pharmacological effects, including:
Analgesic and anti-inflammatory properties. mdpi.comnih.gov
Antimicrobial (antibacterial and antifungal) activity. nih.govmdpi.comscienceopen.com
Anticancer potential. mdpi.com
Neuroprotective and anticonvulsant effects. researchgate.net
In material science , derivatives of benzoxazolinone have been investigated for their utility as:
Fungicides: Halogenated benzoxazolinones, for instance, have been proposed for protecting materials like textiles and paper from microbial degradation. researchgate.net
Herbicides: Certain derivatives have shown efficacy in weed control. researchgate.nete3s-conferences.org
The versatility of the benzoxazolinone core makes it a valuable template for designing new molecules with tailored properties for a variety of scientific and commercial applications.
Rationale for Research on 2-Benzoxazolinone, 3-allyl-5-chloro- Derivatives
Research into specific derivatives like 2-Benzoxazolinone, 3-allyl-5-chloro- is driven by the principles of medicinal chemistry, where small structural modifications can lead to significant changes in biological activity. The rationale for investigating derivatives of the 5-chloro-benzoxazolinone core is multifaceted:
Enhancement of Antimicrobial Activity: The introduction of a chlorine atom at the 5-position of the benzoxazolinone ring has been a strategy to enhance antimicrobial properties. scienceopen.comnih.gov Further derivatization at the 3-position, such as with an allyl group, allows for the exploration of how these changes affect the compound's interaction with microbial targets.
Modulation of Analgesic and Anti-inflammatory Effects: Studies have shown that substitutions on the benzoxazolinone ring can influence its analgesic and anti-inflammatory profile. nih.govresearchgate.net The synthesis of new derivatives is a key strategy in the search for more potent and potentially safer anti-inflammatory drugs. researchgate.net
Structure-Activity Relationship (SAR) Studies: The systematic synthesis of a series of related compounds, such as various N-substituted 5-chloro-benzoxazolinones, is crucial for developing a clear understanding of the relationship between a molecule's structure and its biological function. nih.gov This knowledge guides the design of future compounds with improved efficacy.
The "3-allyl" substitution specifically introduces a reactive alkene functionality, which can be a site for further chemical modification or can influence the compound's lipophilicity and steric profile, thereby affecting its biological activity.
Overview of Current Research Landscape and Emerging Trends
The current research landscape for benzoxazolinone derivatives is vibrant and focused on leveraging the scaffold's privileged nature. Key trends include:
Synthesis of Novel Derivatives: Chemists continue to synthesize new analogues of benzoxazolinone, exploring a wide array of substituents at various positions to create libraries of compounds for biological screening. mdpi.com
Focus on Antimicrobial and Anticancer Applications: A significant portion of current research is dedicated to evaluating the potential of these derivatives as new antimicrobial and anticancer agents, addressing the critical need for new drugs in these areas. mdpi.comnih.gov
Advanced Synthesis Techniques: Modern synthetic methods, such as microwave-assisted synthesis, are being employed to create these derivatives more efficiently and practically. researchgate.net
Elucidation of Mechanisms of Action: Beyond simply identifying active compounds, researchers are increasingly focused on understanding how these molecules exert their biological effects at a molecular level.
The ongoing exploration of compounds like 2-Benzoxazolinone, 3-allyl-5-chloro- and its relatives promises to yield new insights and potential applications in both medicine and agriculture.
Compound Information Table
| Compound Name | Synonyms | Molecular Formula |
| 2-Benzoxazolinone | Benzoxazolone, 2(3H)-Benzoxazolone | C₇H₅NO₂ |
| 2-Benzoxazolinone, 3-allyl-5-chloro- | 3-allyl-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | C₁₀H₈ClNO₂ |
| 5-Chloro-2(3H)-benzoxazolinone | 5-Chlorobenzoxazolinone | C₇H₄ClNO₂ |
| Coixol | 6-Methoxy-2-benzoxazolinone, 6-MBOA | C₈H₇NO₃ |
Structure
3D Structure
Properties
CAS No. |
24963-36-8 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-3-prop-2-enyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h2-4,6H,1,5H2 |
InChI Key |
QRRNAEXZIDFDBE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Benzoxazolinone, 3 Allyl 5 Chloro
Strategies for Core Benzoxazolinone Ring Synthesis
The formation of the 2-benzoxazolinone (B145934) core is a critical first step. Several methodologies have been developed for this purpose, including classical rearrangements and modern catalytic approaches.
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one fewer carbon atom. pharmdguru.com This reaction can be adapted for the synthesis of 2-benzoxazolinone starting from salicylamide (B354443). The reaction proceeds by treating the primary amide with a halogen, such as bromine or chlorine, in the presence of a base. thermofisher.com This forms an intermediate N-haloamide, which, upon deprotonation and heating, rearranges to an isocyanate. In the context of salicylamide, the neighboring hydroxyl group intramolecularly traps the isocyanate intermediate to form the desired 2-benzoxazolinone ring.
Trichloroisocyanuric acid (TCCA) has emerged as a versatile and efficient reagent for both chlorination and oxidation reactions in organic synthesis. researchgate.netenamine.net It is a stable, safe, and atom-economic solid that can be used as a chlorinating agent in the Hofmann rearrangement for the synthesis of 2-benzoxazolinone from salicylamide. acs.orgworktribe.com
Research has demonstrated a continuous-flow preparation of 2-benzoxazolinone using TCCA, which allows for the production of large quantities of the pure compound while minimizing the accumulation of solid byproducts. acs.orgworktribe.com This method offers a significant advantage over traditional batch processes, which can be hampered by low concentrations and the use of less stable halogenating agents like sodium hypochlorite. acs.org TCCA's good solubility and the easy removal of its cyanuric acid byproduct by filtration make it a preferred reagent for chlorination reactions. enamine.net
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient routes to a wide variety of heterocyclic compounds. One such application is the reductive carbonylation of 2-nitrophenols to produce 2-benzoxazolinones. This process involves reacting a 2-nitrophenol (B165410) compound with carbon monoxide at elevated temperatures (50°C to 250°C) and pressures (100 to 2500 psig) in the presence of a palladium catalyst, such as palladium chloride or palladium acetate (B1210297), and a tertiary amine. google.com
Another palladium-catalyzed approach involves the aerobic oxidative coupling of anthranilic acids and isocyanides to form 2-aminobenzoxazinones, which are structurally related to benzoxazolinones. nih.gov While not a direct synthesis of the target core, this methodology highlights the power of palladium catalysis in constructing similar heterocyclic systems. Furthermore, palladium(II)-catalyzed asymmetric synthesis of (Z)-α-alkylidene-γ-butyrolactams from (Z)-N-allylic 2-alkynamides demonstrates the potential for stereoselective cyclization reactions. nih.gov
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Hofmann Rearrangement | Salicylamide | Sodium hypochlorite | Well-established method | Moderate yield, potential for side reactions |
| TCCA-mediated Hofmann Rearrangement | Salicylamide | Trichloroisocyanuric acid (TCCA) | High yield, atom-economic, suitable for continuous flow | Requires careful control of reaction conditions |
| Palladium-Catalyzed Reductive Carbonylation | 2-Nitrophenol | Carbon monoxide, Palladium catalyst, Tertiary amine | Direct conversion | Requires high pressure and temperature |
Regioselective Chlorination Strategies at the 5-Position of the Benzoxazolinone Ring
Once the benzoxazolinone core is synthesized, the next step is the regioselective introduction of a chlorine atom at the 5-position of the aromatic ring. This is typically achieved through electrophilic aromatic substitution.
Trichloroisocyanuric acid (TCCA) has been successfully employed for the chlorination of 2-benzoxazolone to yield the 5-chloro derivative under batch conditions. acs.orgworktribe.com TCCA is an effective chlorinating agent for electron-rich aromatic systems. researchgate.net The reaction conditions for TCCA-based chlorination are generally mild. enamine.net
Another approach involves the chlorination of benzoxazolone in water using alkali metal or alkaline earth metal hypochlorites at a controlled pH of 0 to 3 and temperatures between 50 and 70°C. This method can also utilize chlorine ions and inorganic peroxides in the presence of a mineral acid. google.com The resulting 6-chlorobenzoxazolone (an isomer) can be hydrolyzed under acidic conditions to 5-chloro-2-aminophenol, a precursor that can be recyclized to form 5-chloro-2-benzoxazolinone. google.com The regioselectivity of chlorination reactions on substituted aromatic rings is highly dependent on the directing effects of the existing substituents and the reaction conditions. rsc.org
Introduction of the Allyl Group at the 3-Position: Synthetic Routes and Challenges
The final step in the synthesis of 2-Benzoxazolinone, 3-allyl-5-chloro- is the introduction of an allyl group at the 3-position (the nitrogen atom) of the 5-chloro-2-benzoxazolinone intermediate. This is typically achieved through an N-alkylation reaction.
A common method for N-allylation involves the reaction of the 5-chloro-2-benzoxazolinone with an allyl halide, such as allyl bromide (3-bromopropene), in the presence of a base and a suitable solvent. prepchem.com For example, a similar N-allylation has been described for a 1,4-benzodiazepin-2-one derivative using sodium hydride as the base in dry tetrahydrofuran (B95107) (THF). prepchem.com The sodium hydride deprotonates the nitrogen atom of the heterocyclic ring, creating a nucleophilic anion that then attacks the allyl bromide in an SN2 reaction to form the N-allylated product.
Challenges in this step can include controlling the regioselectivity of the alkylation, as some heterocyclic systems may have multiple potential sites for alkylation. However, in the case of 5-chloro-2-benzoxazolinone, the nitrogen atom is the most nucleophilic site, favoring N-alkylation. Another challenge can be the potential for over-alkylation or side reactions if the reaction conditions are not carefully controlled.
Advanced Derivatization of 2-Benzoxazolinone, 3-allyl-5-chloro-
Further derivatization of 2-Benzoxazolinone, 3-allyl-5-chloro- can be explored to modify its properties for various applications. The presence of the allyl group and the chlorinated aromatic ring provides multiple handles for chemical modification.
Derivatives of 5-chloro-2(3H)-benzoxazolinone have been synthesized for various research purposes. For instance, (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives have been prepared and studied. nih.gov Additionally, new hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide have been synthesized. nih.govresearchgate.net These examples demonstrate that the nitrogen at the 3-position is a common site for introducing further functional groups.
Functionalization through Nucleophilic Substitution Reactions
Nucleophilic substitution reactions offer a pathway to introduce a variety of functional groups onto the 2-benzoxazolinone core. While the N-3 position is occupied by an allyl group, precluding direct substitution at this site, the chlorine atom at the C-5 position on the benzene (B151609) ring is a target for nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions on unactivated aryl chlorides require forcing conditions. However, the reactivity can be influenced by the electronic nature of the heterocyclic ring.
In related heterocyclic systems, such as 4-chloroquinazolines, substitution at the C-4 position by various nucleophiles like anilines and amines is a well-established method for generating diverse derivatives. organic-chemistry.org These reactions often proceed with high regioselectivity. organic-chemistry.org For 2-benzoxazolinone, 3-allyl-5-chloro-, reaction with strong nucleophiles such as thiols in the presence of a base could potentially lead to the displacement of the C-5 chlorine atom. youtube.com The reaction of chloro-substituted thiazolylazo compounds with thiols has been shown to yield not only the direct substitution product but also products from more complex reaction pathways, sometimes involving radical intermediates. youtube.com
Research on 1-(2-benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanol derivatives, while not a direct SNAr on the benzoxazolinone ring itself, demonstrates the synthesis of complex molecules built upon this core structure, where nucleophilic attack is a key step in forming the side chain. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Related Heterocyclic Cores
| Precursor | Nucleophile | Product Type | Reference |
| 2,4-Dichloroquinazoline | Anilines, Benzylamines | 2-Chloro-4-aminoquinazolines | organic-chemistry.org |
| 4-Chloro-1-(thiazo-2-ylazo)naphthalene | Mercaptans (RSH) | 4-RS-substituted derivatives | youtube.com |
| 5-Chloro-3-methyl-2-benzoxazolone | 4-(2-methoxyphenyl)piperazine (in multi-step synthesis) | 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol | researchgate.net |
Formation of Hydrazone and Azole Derivatives
The synthesis of hydrazone and azole derivatives from benzoxazolinone scaffolds is a common strategy for creating compounds with a wide range of biological activities. nih.gov This derivatization typically involves a multi-step process, as the N-3 position in the target molecule is already substituted. A common synthetic route involves the N-alkylation of the parent 5-chloro-2-benzoxazolinone with a reagent like ethyl chloroacetate, followed by reaction with hydrazine (B178648) to form a hydrazide intermediate. nih.gov This hydrazide is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives. nih.govnih.gov
Microwave-assisted synthesis has been reported as an efficient method for preparing 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazone derivatives. nih.gov Similarly, new series of benzoxazolin-2-one linked to hydrazones and azoles have been synthesized and characterized. tubitak.gov.tr For instance, the condensation of 2-hydrazinobenzimidazole with aldehydes or ketones, often using an eco-friendly catalyst like citric acid, yields hydrazone products efficiently. nih.gov While these examples start from a different nitrogen heterocycle, the chemical principle of condensation to form the hydrazone linkage is directly applicable.
Table 2: Synthesis of Hydrazone Derivatives from Benzoxazolinone Precursors
| Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |
| 5-Chloro-2-benzoxazolinone | 1. Ethyl chloroacetate, K₂CO₃ 2. Hydrazine hydrate (B1144303) | 2-((5-Chloro)-2-benzoxazolinone-3-yl)acetylhydrazine | Acetylhydrazone derivatives | nih.gov |
| 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | 1. HBTU, Triethylamine 2. Substituted hydrazines | N/A | Hydrazide and subsequent derivatives | tubitak.gov.tr |
| Methyl esters of iodobenzoic acid | 1. Hydrazine hydrate 2. Substituted aromatic aldehydes | Hydrazides of iodobenzoic acid | Acylhydrazones | nih.gov |
Mannich Reaction-Based Modifications
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of the 2-benzoxazolinone system, the N-H proton is typically the site of reaction. Since the N-3 position of 2-benzoxazolinone, 3-allyl-5-chloro- is already functionalized, a direct Mannich reaction at this site is not possible. However, modifications can be achieved by first introducing a functional group with an active hydrogen elsewhere on the molecule, or by starting from a precursor without the N-allyl group.
For example, a number of 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones have been synthesized via a Mannich reaction. nih.gov In this case, the Mannich reaction occurs at the N-H of a 6-acyl-2-benzoxazolone precursor. Similarly, several new 6-acyl-5-chloro-2-benzoxazolinone derivatives bearing a piperazinomethyl or piperidinomethyl group at the N-3 position have been synthesized from the corresponding 6-acyl-5-chloro-2-benzoxazolinone. Studies have also described the synthesis of Mannich bases of 5-nitro- and 5-methyl-2-benzoxazolinones, where various substituted piperazines are introduced at the N-3 position. tubitak.gov.tr These examples highlight that the N-H of the benzoxazolinone ring is highly amenable to Mannich-type functionalization.
Table 3: Mannich Reaction on Substituted 2-Benzoxazolinone Cores
| Benzoxazolinone Precursor | Amine | Aldehyde | Product Type | Reference |
| 6-Acyl-2(3H)-benzoxazolone | 3,5-Dimethylpiperidine | Formaldehyde | 6-Acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones | nih.gov |
| 5-Nitro-2-benzoxazolinone | Substituted piperazines | Formaldehyde | 5-Nitro-3-substituted piperazinomethyl-2-benzoxazolinones | tubitak.gov.tr |
| 5-Methyl-2-benzoxazolinone | Substituted piperazines | Formaldehyde | 5-Methyl-3-substituted piperazinomethyl-2-benzoxazolinones | |
| 6-Acyl-5-chloro-2-benzoxazolinone | 4-Substituted piperazines/piperidines | Formaldehyde | 6-Acyl-5-chloro-3-(piperazinomethyl/piperidinomethyl)-2-benzoxazolinones |
Radical-Mediated Alkylation and Arylation Strategies
The allyl group at the N-3 position of 2-benzoxazolinone, 3-allyl-5-chloro- serves as an excellent handle for radical-mediated transformations. Radical addition to the alkene is a key strategy for C-C bond formation, enabling both alkylation and arylation. These reactions can be initiated through various means, including photochemically or with radical initiators.
For instance, visible-light-mediated radical allylation of alkyl radicals with allylic sulfones has been reported as an efficient method for C(sp³)–C(sp³) bond formation. This methodology could potentially be adapted for the functionalization of the allyl group on the benzoxazolinone core. Another powerful strategy is the aryl-alkylation of alkenes through a triple radical sorting mechanism mediated by a nickel catalyst, which allows for the simultaneous introduction of both an aryl and an alkyl group across the double bond. This approach facilitates the rapid construction of molecular complexity. Furthermore, radical-mediated difunctionalization of propellane to prepare sulfonyl alkynyl/allyl/cyano-substituted derivatives showcases the versatility of radical reactions in building complex scaffolds under mild conditions. These general principles can be applied to the allyl moiety of the title compound to achieve novel alkylation and arylation patterns.
Palladium-Catalyzed Cross-Coupling for Structural Expansion
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation. The N-allyl group of 2-benzoxazolinone, 3-allyl-5-chloro- is a suitable substrate for classic palladium-catalyzed allylic substitution reactions (e.g., the Tsuji-Trost reaction). This allows for the coupling of the allyl moiety with a wide range of soft nucleophiles.
Furthermore, palladium catalysis can be used to couple the allyl group with boronic acids and their esters. researchgate.net A Pd(0)-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids and esters has been developed using a quinox ligand at ambient temperature, demonstrating broad scope for both coupling partners. researchgate.net While the substrate is a homoallylic tosylate, the principles are relevant to allylic systems. In some cases, palladium catalysts can exhibit remarkable chemoselectivity, enabling either allylic substitution or Suzuki-Miyaura cross-coupling on bifunctional substrates depending on the reaction conditions. The use of phosphine-free hydrazone ligands has also been shown to be effective in palladium-catalyzed allyl cross-coupling of allylic acetates with boronic acids at room temperature. These methodologies provide a robust platform for extending the structure of 2-benzoxazolinone, 3-allyl-5-chloro- through the functionalization of its allyl side chain.
Table 4: Palladium-Catalyzed Reactions for Structural Expansion
| Reaction Type | Substrate Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Allylic Cross-Coupling | Homoallylic tosylates | Boronic acids/esters | Pd(0) / quinox | Allylic C-H functionalized products | researchgate.net |
| Allylic Substitution | 2-B(pin)-substituted allylic acetates | Various nucleophiles | Palladium phosphine (B1218219) complexes | Trisubstituted allylic products | |
| Allyl Cross-Coupling | Allylic acetates | Boronic acids | Pd(OAc)₂ / Hydrazone ligand | Allylbenzene derivatives |
Reaction Mechanisms and Chemical Transformations Involving 2 Benzoxazolinone, 3 Allyl 5 Chloro
Mechanistic Studies of Benzoxazolinone Ring Systems
The benzoxazolinone ring is susceptible to cleavage, particularly through reactions like aminolysis. Understanding the mechanism of this ring-opening is crucial for predicting the compound's stability and potential transformations.
Computational studies, specifically using density functional theory (DFT) at the B3LYP/6-31G* level, have been instrumental in elucidating the mechanism of the aminolysis of the parent 2-benzoxazolinone (B145934). acs.orgnih.gov These studies provide a foundational understanding applicable to its substituted derivatives. The research indicates that the reaction can proceed through several potential pathways, with the energetic favorability being a key determinant of the operative mechanism. acs.orgnih.gov
In the gas phase, the reaction between 2-benzoxazolinone and methylamine (B109427) has been shown to have a rate-determining barrier of approximately 28-29 kcal/mol. acs.orgnih.gov The inclusion of solvent effects, modeled using a polarizable continuum model (PCM), demonstrates a reduction in this energy barrier. For instance, in solvents like water, ethanol, and acetonitrile, the barrier is lowered to 20, 20, and 22 kcal/mol, respectively. acs.orgnih.gov This suggests that polar solvents can facilitate the ring-opening reaction.
Interactive Data Table: Calculated Energy Barriers for the Aminolysis of 2-Benzoxazolinone
| Reaction Pathway | Phase/Solvent | Rate-Determining Barrier (kcal/mol) |
| Neutral Concerted | Gas Phase | 28-29 |
| Neutral Stepwise | Gas Phase | ~42 |
| Neutral Concerted | Water | 20 |
| Neutral Concerted | Ethanol | 20 |
| Neutral Concerted | Acetonitrile | 22 |
Exploration of Zwitterionic, Neutral Stepwise, and Neutral Concerted Pathways
Three primary mechanisms have been computationally investigated for the aminolysis of 2-benzoxazolinone: a zwitterionic pathway, a neutral stepwise pathway, and a neutral concerted pathway. acs.orgnih.gov
Zwitterionic Pathway: This pathway involves the formation of a zwitterionic intermediate.
Neutral Stepwise Pathway: This mechanism proceeds through a distinct, neutral intermediate. The rate-determining barrier for this pathway in the gas phase is calculated to be significantly higher, at approximately 42 kcal/mol, making it less favorable than the concerted mechanism. acs.orgnih.gov
Neutral Concerted Pathway: This pathway is demonstrated to be the most favorable in the gas phase. acs.orgnih.gov It involves a four-centered transition state where the 1,2-addition of the N-H bond of the amine occurs across the C-O single bond of the benzoxazolinone ring. acs.orgnih.gov The lower energy barrier associated with this pathway indicates it is the most likely mechanism for the aminolysis of the 2-benzoxazolinone ring system. acs.orgnih.gov
Reactivity of the Allyl Moiety
The N-allyl group provides a reactive handle for a wide array of chemical transformations, including additions and rearrangements.
The allyl group is known to enhance the reactivity of adjacent positions in S_N2 reactions. nih.govnih.govyoutube.com This increased reactivity is attributed to the favorable interaction of the neighboring pi bond with the transition state, which lowers the activation energy. youtube.com This suggests that the 3-allyl group in 2-Benzoxazolinone, 3-allyl-5-chloro- can facilitate nucleophilic substitution reactions at the allylic carbon.
The double bond of the allyl group itself is susceptible to electrophilic addition. libretexts.org The addition of electrophiles like hydrogen halides or halogens to allylic systems can proceed via an allylic carbocation intermediate, which is stabilized by resonance. libretexts.org This can lead to the formation of both 1,2- and 1,4-addition products. libretexts.org Furthermore, catalytic methods have been developed for the conjugate addition and allylic alkylation of various allyl compounds, where nucleophiles are generated in situ. nih.gov Nickel-catalyzed conjunctive cross-coupling reactions have also been shown to be effective for the functionalization of N-allyl heterocycles. nih.gov
Radical reactions at the allylic position are also a key aspect of the allyl group's reactivity. libretexts.org Allylic halogenation, for instance, can occur via a radical chain mechanism, particularly at low halogen concentrations, leading to substitution at the carbon adjacent to the double bond. libretexts.org This reactivity is due to the lower bond dissociation energy of the allylic C-H bond and the resonance stabilization of the resulting allylic radical. libretexts.org
The stereochemical outcome of reactions involving the allyl group is a critical consideration. Asymmetric palladium-catalyzed allylic substitution is a well-established method for controlling stereochemistry in reactions involving allylic systems. researchgate.net The development of stereodivergent allylic C(sp³)-H bond arylations using nickel and photoredox catalysis highlights the ability to control the E/Z stereoselectivity of the resulting double bond through ligand control and steric and electronic effects. nih.gov Computational studies have indicated that the excitation of a Ni-allyl complex can lead to a change in the coordination of the allyl group, influencing the stereochemical outcome. nih.gov
In ruthenium-catalyzed hydrogen auto-transfer reactions, chiral allylic alcohols can be synthesized with high levels of absolute stereocontrol. nih.gov The stereochemical model for these reactions can be influenced by factors such as non-classical hydrogen bonds in the transition state. nih.gov The potential for allylic rearrangements in radical reactions can also lead to a mixture of stereoisomers. masterorganicchemistry.com
Influence of the Chloro Substituent on Aromatic Reactivity
The chloro substituent at the 5-position of the benzoxazolinone ring significantly modulates the reactivity of the aromatic portion of the molecule.
The chlorine atom exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). stackexchange.comquora.com Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bond, which deactivates the ring towards electrophilic attack, making it less reactive than unsubstituted benzene. stackexchange.comquora.comlibretexts.orglibretexts.org
However, the lone pairs on the chlorine atom can be delocalized into the aromatic pi-system through resonance. This resonance effect increases the electron density at the ortho and para positions relative to the meta position. stackexchange.com The net result is that while the ring as a whole is deactivated, electrophilic substitution is directed to the positions ortho and para to the chloro substituent. stackexchange.com In the case of 2-Benzoxazolinone, 3-allyl-5-chloro-, this would direct incoming electrophiles to the 4- and 6-positions of the benzoxazolinone ring.
Interactive Data Table: Relative Rates of Aromatic Electrophilic Nitration
| Compound | Relative Rate |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 |
| Chlorobenzene | 0.02 |
| Bromobenzene | 0.06 |
| Iodobenzene | 0.13 |
Data adapted from comparative studies on the nitration of halobenzenes. stackexchange.com
The presence of other substituents on the aromatic ring can further influence reactivity. For instance, in aromatic nucleophilic substitution reactions of chloro- and nitro-substituted benzenes, the presence of nitro groups can significantly enhance the mobility of the halogen. researchgate.net
Spectroscopic and Structural Elucidation Studies of 2 Benzoxazolinone, 3 Allyl 5 Chloro and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-allyl-5-chloro-2-benzoxazolinone, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence for its covalent framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-allyl-5-chloro-2-benzoxazolinone provides a clear map of the proton environments within the molecule. The analysis of chemical shifts, integration values, and splitting patterns confirms the presence of both the substituted benzoxazolinone core and the N-allyl group.
The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Three distinct signals are observed:
A doublet for the proton at C6 (H-6), typically appearing around 7.31 ppm.
A doublet of doublets for the proton at C7 (H-7), adjacent to both the chlorine atom and another proton.
A doublet for the proton at C4 (H-4), which is least affected by the electron-withdrawing groups and appears further upfield, around 6.96 ppm. ptfarm.pl
The allyl group attached to the nitrogen atom gives rise to a set of characteristic signals:
A multiplet, often a doublet of triplets, for the two protons of the N-CH₂ group, located around 4.5-4.7 ppm.
A complex multiplet for the vinylic proton (-CH=), typically found between 5.8 and 6.0 ppm.
Two distinct multiplets for the terminal vinylic protons (=CH₂), appearing between 5.2 and 5.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-allyl-5-chloro-2-benzoxazolinone
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| Aromatic H-4 | ~6.96 | d (doublet) |
| Aromatic H-6 | ~7.31 | d (doublet) |
| Aromatic H-7 | ~7.31 | dd (doublet of doublets) |
| N-CH₂ (Allyl) | ~4.6 | m (multiplet) |
| -CH= (Allyl) | ~5.9 | m (multiplet) |
| =CH₂ (Allyl) | ~5.3 | m (multiplet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Ten distinct signals are expected for the ten carbon atoms of 3-allyl-5-chloro-2-benzoxazolinone.
Key signals in the ¹³C NMR spectrum include:
The carbonyl carbon (C=O) of the oxazolinone ring, which is highly deshielded and appears as a singlet around 154.0 ppm. ptfarm.pl
Carbons of the aromatic ring, which resonate in the 110-145 ppm range. The carbon atom bonded to the chlorine (C-5) and the carbons part of the heterocyclic fusion (C-3a and C-7a) have distinct chemical shifts influenced by their electronic environment.
The carbons of the allyl group, with the N-CH₂ carbon appearing around 45 ppm, the internal vinylic carbon (-CH=) at approximately 131 ppm, and the terminal vinylic carbon (=CH₂) at about 118 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-allyl-5-chloro-2-benzoxazolinone
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C-2) | ~154.0 |
| Aromatic C-Cl (C-5) | ~126.4 |
| Aromatic C-H | ~111-130 |
| Aromatic Quaternary (C-3a, C-7a) | ~129-144 |
| N-CH₂ (Allyl) | ~45.0 |
| -CH= (Allyl) | ~131.0 |
| =CH₂ (Allyl) | ~118.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the key functional groups present in 3-allyl-5-chloro-2-benzoxazolinone. The spectrum displays characteristic absorption bands that confirm the molecule's core structure. mdpi.comnih.gov
Carbonyl (C=O) Stretch: A strong, sharp absorption band is observed in the region of 1780-1760 cm⁻¹, which is characteristic of the cyclic carbamate (B1207046) (oxazolidinone) carbonyl group.
Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.
C-O-C Stretch: The ether linkage within the oxazole (B20620) ring gives rise to a strong, characteristic band, typically around 1230-1200 cm⁻¹.
Allyl C=C Stretch: A weaker absorption around 1645 cm⁻¹ indicates the presence of the vinyl double bond in the allyl substituent.
C-H Bonds: Aromatic C-H stretching vibrations appear as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl group's CH₂ are seen just below 3000 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the carbon-chlorine bond.
Table 3: Characteristic IR Absorption Bands for 3-allyl-5-chloro-2-benzoxazolinone
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1780 - 1760 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Allyl C=C | Stretch | ~1645 |
| C-O-C (Ether) | Asymmetric Stretch | 1230 - 1200 |
| C-Cl | Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis. For 3-allyl-5-chloro-2-benzoxazolinone (C₁₀H₈ClNO₂), the calculated monoisotopic mass is approximately 209.02 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 209, with a characteristic isotopic pattern ([M+2]⁺) at m/z 211 in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.
The fragmentation pattern is highly informative. A primary and significant fragmentation pathway involves the loss of the allyl group (C₃H₅, mass ≈ 41 Da), leading to a prominent fragment ion at m/z 168. This corresponds to the 5-chloro-benzoxazolinone cation. Further fragmentation of the m/z 168 ion can occur through the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 140, which relates to the chlorophenylnitrene radical cation.
X-ray Crystallography for Solid-State Structural and Conformational Analysis
While a specific single-crystal X-ray diffraction study for 3-allyl-5-chloro-2-benzoxazolinone is not widely published, analysis of related structures provides a strong basis for understanding its solid-state conformation. mdpi.com X-ray crystallography on analogous benzoxazolone derivatives reveals that the core bicyclic system is essentially planar. nih.gov
Advanced Spectroscopic Techniques for Elucidating Molecular Conformation and Dynamics
Beyond the fundamental techniques, advanced spectroscopic methods can offer deeper insights into the molecule's three-dimensional structure and behavior.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. mdpi.com For instance, a COSY experiment would show correlations between the adjacent protons on the allyl chain and within the aromatic ring, while an HMBC experiment would reveal long-range couplings, such as from the N-CH₂ protons to the carbonyl carbon (C-2) and the aromatic carbon C-7a, solidifying the connectivity of the entire molecule. mdpi.com These techniques are crucial for distinguishing between potential isomers and confirming the N-alkylation site.
Computational and Theoretical Chemistry Studies on 2 Benzoxazolinone, 3 Allyl 5 Chloro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscapes of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. nih.gov A smaller gap suggests that a molecule is more likely to undergo chemical reactions. nih.gov
For a compound like 2-Benzoxazolinone (B145934), 3-allyl-5-chloro-, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain optimized geometry and electronic properties. nih.gov These calculations can reveal how the chloro and allyl substituents influence the electronic distribution across the benzoxazolinone core. The Mulliken population analysis, another output of DFT calculations, provides information on the charge distribution on individual atoms within the molecule. nih.gov
Table 1: Representative Electronic Properties of a Benzoxazolinone Derivative Calculated by DFT
| Property | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to map out the energetic landscape of a molecule. nih.gov These calculations can determine the relative energies of different conformations of 2-Benzoxazolinone, 3-allyl-5-chloro-, identifying the most stable (lowest energy) three-dimensional structure. Furthermore, ab initio methods can be used to study the energetic barriers of chemical reactions, providing a detailed picture of the reaction mechanism. nih.gov For flexible molecules like this one, due to the allyl group, understanding the conformational preferences is key to predicting its interaction with biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-Benzoxazolinone, 3-allyl-5-chloro-, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with potential biological targets. nih.gov By simulating the compound in a biological environment, such as in water or a lipid bilayer, researchers can observe its dynamic behavior and preferred conformations.
When a potential protein target is identified, MD simulations can be used to study the ligand-target complex. These simulations can reveal the stability of the binding and the key amino acid residues involved in the interaction. For instance, studies on other benzoxazole (B165842) derivatives have used molecular docking and MD simulations to understand their binding to enzymes like DNA gyrase and VEGFR-2. nih.govnih.gov
Table 2: Illustrative Results from a Molecular Dynamics Simulation of a Ligand-Target Complex
| Parameter | Result (Illustrative) |
| Binding Free Energy (ΔG) | -8.5 kcal/mol |
| Key Interacting Residues | Trp37, Gly35, Met46 nih.gov |
| Predominant Interaction Types | Hydrogen bonding, π-π stacking nih.gov |
| RMSD of Ligand | 1.5 Å |
Note: This table presents hypothetical data that would be generated from an MD simulation of a benzoxazolinone derivative bound to a protein target. The specific residues are taken from a study on a similar compound. nih.gov
Prediction of Reaction Pathways and Transition States
Computational methods can be used to predict the most likely pathways for a chemical reaction and to characterize the high-energy transition states that connect reactants and products. nih.gov For 2-Benzoxazolinone, 3-allyl-5-chloro-, this could involve studying its metabolic pathways or its potential to undergo specific chemical transformations. By calculating the activation energies for different possible reactions, researchers can determine which pathways are energetically favorable. nih.gov This information is valuable for understanding the compound's stability and potential for metabolic degradation.
Calculation of Molecular Properties Relevant to Biological Activity (e.g., pKa, electronic properties)
The biological activity of a compound is often related to its physicochemical properties, such as its acidity (pKa) and electronic characteristics. Computational methods can predict these properties, providing insights into how the molecule will behave in a biological system. For example, the pKa of the N-H proton in the benzoxazolinone ring can be calculated, which is important for understanding its ionization state at physiological pH. Electronic properties, such as the electrostatic potential surface, can reveal regions of the molecule that are likely to engage in electrostatic interactions with a biological target. nih.gov
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govresearchgate.net If a series of active benzoxazolinone derivatives are known, a pharmacophore model can be generated to represent their common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov
This pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govdovepress.com This allows for the rapid identification of new molecules, potentially with different chemical scaffolds, that are likely to have the same biological activity. For 2-Benzoxazolinone, 3-allyl-5-chloro-, a pharmacophore model could be developed based on its structural features to search for potential biological targets or to design new, more potent analogs. nih.govnih.gov
Structure Activity Relationship Sar Studies of 2 Benzoxazolinone, 3 Allyl 5 Chloro Derivatives Non Clinical Focus
Influence of Substituents on Biological Modulatory Efficacy (e.g., Allyl, Chloro Groups)
The biological activity of 2-benzoxazolinone (B145934) derivatives can be significantly modulated by the nature and position of substituents on the benzoxazolinone core. The allyl group at the 3-position and the chloro group at the 5-position of the parent compound are key determinants of its biological profile.
The introduction of a halogen, such as chlorine, into the 6-position of 3-allylbenzoxazolinone has been shown to enhance herbicidal activity. e3s-conferences.org For instance, 3-allyl-6-chlorobenzoxazolinone demonstrates increased herbicidal effects compared to the non-halogenated 3-allylbenzoxazolinone. e3s-conferences.org This suggests that the electronic properties and lipophilicity conferred by the chlorine atom are important for its phytotoxic action. Studies on other 2-benzoxazolinone derivatives have also highlighted the importance of halogenation. For example, in a series of 5-acyl-3-alkyl-2-benzoxazolinone derivatives, the number of halogens was found to be a prominent factor influencing their analgesic and anti-inflammatory activities. nih.gov
The allyl group at the N-3 position is another crucial moiety. In a study of various 3-alkylbenzoxazolinones, the nature of the alkyl substituent was found to influence herbicidal and defoliating properties. e3s-conferences.org While specific comparisons detailing the superiority of the allyl group over other alkyl chains in this exact 3-allyl-5-chloro derivative are not extensively documented in the provided results, the consistent presence of the N-allyl group in herbicidally active analogs underscores its importance. e3s-conferences.org
In the context of antibacterial activity, substitutions on the benzoxazolinone ring are also critical. For example, new series of benzoxazolin-2-one derivatives linked to hydrazones and azoles have been synthesized and evaluated for their antibacterial properties. mdpi.com In these studies, a 3-chloro substitution on an additional phenyl ring of a hydrazone moiety demonstrated wide antibacterial activity, indicating the positive impact of chlorine in specific positions. mdpi.com
The interplay between different substituents can lead to varied biological outcomes. For instance, while 3-allyl-6-chlorobenzoxazolinone shows herbicidal activity, other derivatives with different substituents at various positions exhibit a range of activities including antifungal, anti-HIV, and anticancer effects. mdpi.comnih.govresearchgate.net This highlights the scaffold's versatility and the fine-tuning of biological response achievable through targeted substitutions.
Table 1: Influence of Substituents on Herbicidal Activity of 2-Benzoxazolinone Derivatives
| Compound | Substituents | Observed Biological Activity | Reference |
|---|---|---|---|
| 3-Allylbenzoxazolinone | N-allyl | Herbicidal activity | e3s-conferences.org |
| 3-Allyl-6-chlorobenzoxazolinone | N-allyl, 6-chloro | Enhanced herbicidal activity compared to the non-chlorinated analog | e3s-conferences.org |
| 3-Allyl-6-bromobenzoxazolinone | N-allyl, 6-bromo | Herbicidal activity | e3s-conferences.org |
Stereochemical Effects on Biological Activity
The influence of stereochemistry on the biological activity of chiral compounds is a well-established principle in pharmacology and medicinal chemistry. nih.gov Chiral centers in a molecule can lead to enantiomers or diastereomers that may exhibit significantly different potencies, efficacies, or even different types of biological activity. nih.govnih.gov This is often due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target, such as an enzyme or receptor. nih.gov
In the context of benzoxazolinone derivatives, if the allyl group at the 3-position were to be replaced by a substituent that introduces a chiral center, or if a chiral center were present elsewhere in a more complex derivative, stereoisomers would exist. For many classes of biologically active molecules, it is common for one enantiomer to be significantly more active than the other. nih.gov For instance, studies on other heterocyclic compounds have demonstrated that stereochemistry is a driver for potency and can affect transport systems and target binding. nih.gov
While the specific compound 2-Benzoxazolinone, 3-allyl-5-chloro- itself does not possess a chiral center, derivatives can be synthesized that do. For example, modification of the allyl group could introduce chirality. Research on other chiral heterocyclic compounds, such as benzodiazepine-receptor ligands, has shown that the specific geometry of the molecule is crucial for its binding affinity and intrinsic activity. nih.gov A general stereochemical model has been proposed for these ligands, highlighting the importance of the spatial arrangement of different molecular features for interaction with the receptor. nih.gov
Although direct studies on the stereochemical effects of 3-allyl-5-chloro-2-benzoxazolinone derivatives are not available in the provided search results, the principles derived from related structures suggest that if chiral derivatives were to be synthesized, their biological activity would likely be stereodependent.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect.
Several QSAR studies have been conducted on benzoxazolinone and related benzoxazinone (B8607429) derivatives to elucidate the structural requirements for various biological activities. For example, a 3D-QSAR study on substituted benzoxazinone derivatives as antiplatelet agents identified key pharmacophoric features, including hydrogen bond acceptors, aromatic, and hydrophobic regions, as important for activity. nih.govnih.govmdpi.com The developed models showed good statistical significance and predictive ability, with high correlation coefficients (r²) and cross-validation coefficients (q²). nih.govnih.govmdpi.com
Another QSAR study focused on 5-/6-acyl-3-alkyl-2-benzoxazolinone derivatives with analgesic and anti-inflammatory activities. nih.gov The models developed using multiple linear regression indicated that hydrophobicity, the number of halogens, and the shape of the molecule are prominent factors for these activities. nih.gov
In the context of antidiabetic agents, a 3D-QSAR model was developed for benzoxazole (B165842) benzenesulfonamide (B165840) derivatives. researchgate.net This model, which had good statistical predictability, was used for virtual screening to identify new potential inhibitors. researchgate.net The study highlighted the importance of hydrophobic/nonpolar, electron-withdrawing/H-bond acceptor, and H-bond donor groups for the observed activity. researchgate.net
These QSAR studies collectively demonstrate that computational models can effectively guide the design of new 2-benzoxazolinone derivatives with desired biological activities by identifying the key molecular descriptors that influence their efficacy.
Table 2: QSAR Models for Benzoxazolinone and Related Derivatives
| Compound Series | Biological Activity | Key Descriptors/Features | Reference |
|---|---|---|---|
| Substituted benzoxazinone derivatives | Antiplatelet | Hydrogen bond acceptors, aromatic and hydrophobic features | nih.govnih.govmdpi.com |
| 5-/6-Acyl-3-alkyl-2-benzoxazolinone derivatives | Analgesic and anti-inflammatory | Hydrophobicity, number of halogens, molecular shape | nih.gov |
| Benzoxazole benzenesulfonamide derivatives | Antidiabetic | Hydrophobic, electron-withdrawing, H-bond acceptor/donor groups | researchgate.net |
Investigation of Bioisosteric Replacements and Their Impact on Activity
Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. drughunter.com The 2-benzoxazolinone scaffold itself can be considered a bioisostere of phenol (B47542) or catechol moieties, offering a metabolically stable template. researchgate.net
The core 2-benzoxazolinone structure can undergo bioisosteric modifications to modulate biological activity. For example, the oxygen atom in the oxazole (B20620) ring can be replaced with other heteroatoms. The sulfur bioisostere, 2(3H)-benzothiazolone, and the nitrogen bioisostere, benzimidazol-2-one, have been successfully used in drug design where a phenol or catechol needed replacement. researchgate.net Such modifications can lead to significant changes in receptor affinity and selectivity. researchgate.net
The replacement of functional groups attached to the benzoxazolinone ring is also a common strategy. For instance, in the development of angiotensin II type 1 (AT1) receptor antagonists, replacing a carboxylic acid group with a tetrazole ring, a well-known bioisostere, led to a tenfold increase in potency. drughunter.com While this example is not directly on a benzoxazolinone, it illustrates the principle of bioisosteric replacement of peripheral functional groups.
In the context of the 2-benzoxazolinone core, replacing parts of the fused benzene (B151609) ring with other aromatic or heterocyclic systems can also be considered a form of bioisosteric replacement or scaffold hopping. This approach aims to explore new chemical space while retaining the key binding interactions of the original scaffold.
Table 3: Bioisosteric Replacements for the 2-Benzoxazolinone Scaffold
| Original Scaffold/Group | Bioisosteric Replacement | Potential Impact | Reference |
|---|---|---|---|
| 2-Benzoxazolinone (as a phenol/catechol mimic) | 2(3H)-Benzothiazolinone, Benzimidazol-2-one | Altered receptor affinity and selectivity, improved metabolic stability | researchgate.net |
| Oxygen in the oxazole ring | Sulfur (to form benzothiazolinone) | Modulation of electronic properties and binding interactions | researchgate.net |
| Peripheral carboxylic acid | Tetrazole | Increased potency and improved pharmacokinetic profile | drughunter.com |
Role of Different Heterocyclic Fusions in Modulating Biological Response
Fusing other heterocyclic rings to the benzoxazolinone scaffold can significantly alter the molecule's shape, electronic distribution, and hydrogen bonding capacity, thereby modulating its biological response. This strategy has been employed to develop novel derivatives with a wide range of activities.
For example, the synthesis of benzoxazole derivatives bearing a pyridine (B92270) ring and an amide moiety has been explored for antifungal activity. nih.gov The combination of these heterocyclic systems was envisioned to produce compounds with good efficacy against various plant pathogenic fungi. nih.gov
In another study, a series of benzoxazole/benzothiazole derivatives were fused with a 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine moiety to create potential antidepressants. nih.gov These compounds exhibited high affinities for serotonin (B10506) receptors (5-HT1A and 5-HT2A), demonstrating that the fusion of these specific heterocycles resulted in a desirable pharmacological profile for this therapeutic area. nih.gov
The fusion of a pyrimidine (B1678525) ring to heterocyclic structures is also a known strategy to generate compounds with diverse biological activities, including antimicrobial and antitumor effects. researchgate.net While not directly fused to a benzoxazolinone in the provided references, the principle of combining bioactive heterocyclic systems is a common theme in medicinal chemistry.
The antibacterial activity of 2-benzoxazolinone derivatives has been enhanced by linking them to other heterocyclic systems like benzimidazoles. mdpi.com For instance, a 5-chlorobenzimidazole (B1584574) moiety attached to the benzoxazolinone core showed promising antibacterial action. mdpi.com This illustrates that even without direct fusion of the ring systems, their combination within the same molecule can lead to synergistic or enhanced biological effects.
Table 4: Examples of Heterocyclic Fusions/Linkages with Benzoxazoles and their Biological Impact
| Fused/Linked Heterocycle | Resulting Compound Class | Targeted Biological Activity | Reference |
|---|---|---|---|
| Pyridine and Amide | Benzoxazole-pyridine-amide derivatives | Antifungal | nih.gov |
| 2,3-Dihydrobenzo[b] nih.govmdpi.comdioxine | Benzoxazole-dihydrobenzodioxine derivatives | Antidepressant (5-HT1A/5-HT2A receptor affinity) | nih.gov |
| Benzimidazole | Benzoxazolinone-benzimidazole linked compounds | Antibacterial | mdpi.com |
Biological Activity Mechanisms of 2 Benzoxazolinone, 3 Allyl 5 Chloro and Analogues in Vitro and Preclinical Investigations
Antimicrobial Properties and Underlying Mechanisms
The benzoxazolinone core structure is a recognized pharmacophore that has been investigated for its antimicrobial properties. nih.gov Naturally occurring benzoxazolinones in plants serve as defense compounds against a variety of microbial threats, including bacteria and fungi. nih.gov Research into synthetic derivatives, particularly those with a chlorine atom at the 5-position, has aimed to develop new antimicrobial agents. nih.govnih.gov
Antibacterial Activity (Gram-positive and Gram-negative)
Derivatives of 5-chloro-2(3H)-benzoxazolinone have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies evaluating various substituted analogues have identified several compounds with significant bacteriostatic and bactericidal effects. mdpi.com
For instance, studies on a series of benzoxazolin-2-one derivatives linked to hydrazones and azoles showed wide-ranging antibacterial activity. mdpi.com The most susceptible bacteria were identified as the Gram-negative Escherichia coli and the Gram-positive Bacillus subtilis. mdpi.com Some resistance was observed in Staphylococcus aureus, while Salmonella Enteritidis was found to be the most resistant pathogen among those tested. mdpi.com Other research has also highlighted the activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives against various Gram-positive and Gram-negative bacteria. nih.gov The general findings indicate that the 5-chloro-benzoxazolinone skeleton is a promising base for developing new antibacterial drugs. mdpi.com
Table 1: Antibacterial Activity of Selected 5-Chloro-2-Benzoxazolinone Analogues
| Bacterial Strain | Type | Activity of Analogues | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative | High susceptibility | mdpi.com |
| Bacillus subtilis | Gram-positive | High susceptibility | mdpi.com |
| Staphylococcus aureus | Gram-positive | Some resistance noted | nih.govmdpi.com |
| Salmonella Enteritidis | Gram-negative | High resistance noted | mdpi.com |
Antifungal Activity against Specific Pathogens
The 5-chloro-benzoxazolinone scaffold is also recognized for its potential as an antifungal agent. nih.gov The natural role of benzoxazolinones in plant defense includes protection against fungal pathogens. nih.gov Synthetic derivatives have been evaluated against various fungi, including clinically relevant yeasts.
Studies involving 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown antifungal potential. nih.gov Specifically, derivatives of 3-(2-benzoxazol-5-yl)alanine have demonstrated activity against the pathogenic yeast Candida albicans. nih.gov While comprehensive data on the activity of 3-allyl-5-chloro-2-benzoxazolinone against plant-specific pathogens like Fusarium oxysporum and Verticillium dahlia is not detailed in the available literature, the broader class of benzoxazoles has been widely studied for such properties. The inclusion of an azole ring, a common feature in many antifungal drugs, in some synthetic derivatives of benzoxazolinone is a strategy employed to enhance this activity. nih.gov
Cellular Mechanisms of Antimicrobial Action
The precise cellular mechanisms of antimicrobial action for 2-Benzoxazolinone (B145934), 3-allyl-5-chloro- have not been specifically elucidated in available research. However, the mechanisms for related heterocyclic antimicrobial agents often involve the disruption of essential cellular structures and processes. A common mode of action for many antibacterial and antifungal compounds is the impairment of the cell membrane. mdpi.com This disruption can lead to increased permeability, leakage of vital intracellular components, and ultimately, cell death. Another potential mechanism involves the inhibition of key enzymes necessary for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or DNA replication. mdpi.com For example, some heterocyclic compounds function by inhibiting enzymes like dihydrofolate reductase, which is crucial for nucleic acid synthesis. mdpi.com Without specific studies on 3-allyl-5-chloro-2-benzoxazolinone, its exact mechanism remains a subject for future investigation.
Anti-inflammatory and Analgesic Potential
Derivatives of 5-chloro-2(3H)-benzoxazolone have been a focus of research for developing new anti-inflammatory and analgesic agents. researchgate.netnih.gov Numerous preclinical studies, often using carrageenan-induced paw edema in mice to assess anti-inflammatory effects and hot-plate or tail-flick tests for analgesic activity, have shown that compounds with this core structure can exhibit significant biological effects. researchgate.net In several studies, certain derivatives have shown efficacy comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. nih.govnih.gov
Inhibition of Cyclooxygenase (COX-1 and COX-2) Pathways
The primary mechanism for the anti-inflammatory and analgesic activity of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov
COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the gastric lining and supporting platelet aggregation.
COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation. Its products are largely pro-inflammatory.
Many traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions. researchgate.net Research into benzoxazolinone derivatives has explored the potential for developing more selective COX-2 inhibitors. nih.gov While specific kinetic data on the COX-1/COX-2 inhibitory ratio for 3-allyl-5-chloro-2-benzoxazolinone is not available, related diarylheterocyclic compounds are known to be highly selective for COX-2. nih.gov The development of selective COX-2 inhibitors is a key strategy to create anti-inflammatory drugs with fewer side effects. nih.gov
Modulation of Prostaglandin (B15479496) Synthesis
The inhibition of COX enzymes directly leads to the modulation of prostaglandin synthesis. By blocking the active site of COX-1 and/or COX-2, benzoxazolinone derivatives can prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes. This reduction in prostaglandin levels at the site of inflammation is the fundamental reason for the observed anti-inflammatory and analgesic effects. Studies on related benzoxazolinone structures have confirmed their ability to inhibit prostaglandin E2 (PGE2) induced edema, directly linking their anti-inflammatory action to the prostaglandin pathway.
Anti-Oxidant and Free Radical Scavenging Activities
The benzoxazolinone scaffold is a core structure in various compounds investigated for their antioxidant properties. Research into derivatives of 2-benzoxazolinone has indicated that their ability to act as antioxidants and scavenge free radicals can be influenced by the nature of the substituents on the molecule. Free radicals and other reactive oxygen species (ROS) are products of normal metabolism and can cause cellular damage if not neutralized. mdpi.com Substances that can combine with and neutralize free radicals are known as free radical scavengers. researchgate.net
Studies on a series of 2-benzoxazolinone derivatives have shown that the introduction of different alkyl chains, such as methyl, ethyl, and allyl groups, can lead to notable differences in their antioxidant activity. Specifically, an increase in antioxidant capacity has been observed with the substitution of these alkyl chains onto the benzoxazolinone ring system. researchgate.net This suggests that the 3-allyl group in 2-Benzoxazolinone, 3-allyl-5-chloro- likely contributes to its potential antioxidant and free radical scavenging capabilities. The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge different types of radicals, including the DPPH radical, superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radical. researchgate.net
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α)
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. nih.gov Consequently, the inhibition of TNF-α is a significant therapeutic target for managing these conditions. nih.govnih.gov While large biological molecules like monoclonal antibodies have been successful in this area, there is ongoing research into small-molecule inhibitors that could offer alternative therapeutic strategies. nih.gove3s-conferences.org
The 2(3H)-benzoxazolone structure is recognized for its anti-inflammatory properties, making it a promising scaffold for designing new therapeutic agents. researchgate.net Although the broader class of benzoxazolinones has been explored for anti-inflammatory effects, specific research detailing the direct inhibition of TNF-α by 2-Benzoxazolinone, 3-allyl-5-chloro- is not extensively available in the reviewed literature. However, the general anti-inflammatory profile of the core structure suggests that its derivatives could potentially interact with inflammatory pathways, including those mediated by cytokines like TNF-α.
Interaction with Specific Biological Targets (Non-Enzymatic/Non-Receptor)
Chromodomain Protein (CDYL) Engagement and Modulation
Chromodomain Y-like (CDYL) protein is a crucial regulator of gene expression, acting as a "reader" of specific histone modifications. researchgate.net It contains a chromodomain that recognizes and binds to methylated histones, and it also possesses enzymatic activity as a crotonyl-CoA hydratase, which allows it to negatively regulate histone crotonylation. researchgate.nete3s-conferences.org This function is important in processes such as spermatogenesis. e3s-conferences.org There is no information available in the searched scientific literature regarding the direct engagement or modulation of the Chromodomain Protein (CDYL) by 2-Benzoxazolinone, 3-allyl-5-chloro-.
Circadian Rhythm Protein (CRY) Modulation
The circadian rhythm, our internal 24-hour clock, is governed by a set of core clock proteins, including Cryptochrome (CRY) 1 and CRY2. The modulation of these proteins is a target for potential therapeutic interventions for various conditions. researchgate.net In silico studies have investigated the potential of benzoxazolone derivatives to interact with and modulate these key circadian proteins. researchgate.net
Molecular docking simulations have been performed on several 5-substituted benzoxazolone derivatives to assess their binding affinities to core clock proteins, including CRY1 and CRY2. researchgate.net These studies revealed that derivatives such as 5-chloro-2-benzoxazolone, a close analogue of the title compound, exhibit significant binding affinities for these proteins. researchgate.net The results suggest a potential regulatory impact on CRY proteins, highlighting their role in the circadian rhythm. researchgate.net The binding affinities from these docking studies indicate a promising interaction between the benzoxazolinone scaffold and circadian proteins. researchgate.net
Table 1: Molecular Docking Binding Affinities of Benzoxazolone Derivatives with Circadian Clock Proteins This interactive table provides data from in silico molecular docking studies, showing the binding affinities (in kcal/mol) of various benzoxazolone derivatives with core circadian rhythm proteins. A more negative value indicates a stronger predicted binding affinity.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 5-chloro-2-benzoxazolone | CLOCK:BMAL1 | -5.8 |
| 5-chloro-2-benzoxazolone | PER1 | -5.7 |
| 5-chloro-2-benzoxazolone | PER2 | -5.7 |
| 5-chloro-2-benzoxazolone | CRY1 | -5.6 |
| 5-chloro-2-benzoxazolone | CRY2 | -5.8 |
| 5-fluoro-2-benzoxazolone | CRY1 | -5.5 |
| 5-nitro-2-benzoxazolone | CRY1 | -5.7 |
Data sourced from Chronobiology in Medicine, 2024. researchgate.net
Anti-HIV-1 Activity
The Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NC) is a critical protein for viral replication, making it an attractive target for new antiretroviral drugs. Researchers have explored various chemical scaffolds for their ability to inhibit the function of this protein. One such scaffold is the benzoxazolinone moiety.
Through virtual screening and subsequent in vitro biological evaluations, a series of benzoxazolinone derivatives were identified as potential inhibitors of the HIV-1 NC protein. These studies demonstrated that the anti-NC activity could be significantly influenced by the addition of different chemical groups to the benzoxazolinone core. The investigation into the structure-activity relationships of these compounds has provided a foundation for the potential development of a new class of antiretroviral agents that specifically target the HIV-1 NC protein. While the broad class of benzoxazolinone derivatives shows promise, specific activity data for 2-Benzoxazolinone, 3-allyl-5-chloro- was not detailed in the primary study.
Herbicidal and Defoliating Activities in Plant Systems
Benzoxazolinone and its derivatives are known to possess significant biological activity in plant systems. researchgate.netresearchgate.nete3s-conferences.org Some of these compounds occur naturally in plants and act as allelochemicals, which are chemicals released by one plant that can affect the growth of another. nih.gov Synthetic derivatives have been investigated for their potential use as herbicides and defoliants. researchgate.netresearchgate.net
Studies have shown that 3-alkylbenzoxazolinones and 3-alkyl-6-halobenzoxazolinones exhibit herbicidal effects on various plants. researchgate.netresearchgate.net These compounds have been tested against a range of plant species, including cucumber, radish, and oats, and have been shown to inhibit root growth. researchgate.net Furthermore, certain 3-alkylbenzoxazolinones have demonstrated significant defoliating activity, causing up to 70% leaf drop in cotton plants. researchgate.netresearchgate.net This activity suggests their potential application in agriculture for managing weeds and as harvest aids. researchgate.net The presence of both an alkyl group (allyl) at the 3-position and a halogen (chloro) at the 5-position in 2-Benzoxazolinone, 3-allyl-5-chloro- aligns with the structural features of these active compounds.
Inhibition of Photosynthesis
The primary mode of herbicidal action for many benzoxazolinone derivatives lies in their ability to disrupt photosynthesis, the process by which green plants and other organisms use sunlight to synthesize foods from carbon dioxide and water. This inhibition ultimately leads to the starvation and death of the susceptible plant.
Research Findings
Studies on the biological activity of benzoxazolinone derivatives have demonstrated their efficacy as inhibitors of photosynthesis. e3s-conferences.org A common method to assess this inhibitory action involves the use of the unicellular green alga, Chlorella, which serves as a sensitive model organism for detecting herbicides that interfere with photosynthesis and respiration. e3s-conferences.orgresearchgate.net The herbicidal activity in these assays is typically quantified by measuring the decrease in chlorophyll (B73375) density, a direct indicator of photosynthetic disruption. e3s-conferences.orgresearchgate.net
While specific data for 2-Benzoxazolinone, 3-allyl-5-chloro- is not extensively detailed in publicly available research, studies on analogous compounds, such as 3-alkyl-6-halobenzoxazolinones, provide significant insights into its likely mechanism of action. Research has shown that these halogenated benzoxazolinones exhibit notable herbicidal effects. e3s-conferences.org
The general mechanism for photosynthesis-inhibiting herbicides involves the disruption of the photosynthetic electron transport chain within the chloroplasts. Many of these herbicides bind to specific proteins in Photosystem II (PSII), a key complex in the photosynthetic apparatus. This binding event blocks the flow of electrons, halting the production of ATP and NADPH, which are essential energy carriers for the subsequent steps of carbon fixation. This disruption not only stops energy production but can also lead to the formation of reactive oxygen species, which cause further cellular damage.
Interactive Table: Herbicidal Activity of Benzoxazolinone Derivatives on Chlorella
The following table, adapted from research on related compounds, illustrates the comparative herbicidal activity of different benzoxazolinone derivatives, which is indicative of their photosynthesis-inhibiting potential. The activity is often presented as the concentration required to cause a 50% inhibition (IC50) of a particular process, such as growth or, in this context, a proxy measure like the reduction in chlorophyll density.
| Compound Class | Test Organism | Observed Activity | Reference |
| 3-Alkylbenzosazolinones | Chlorella | Exhibited herbicidal activity, with effectiveness varying based on the alkyl substituent. | e3s-conferences.org |
| 2-Alkylthiobenzosazoles | Chlorella | Showed greater herbicidal activity compared to 3-alkylbenzosazolinones in tests on Chlorella. | e3s-conferences.org |
It is important to note that the specific activity of 2-Benzoxazolinone, 3-allyl-5-chloro- would be influenced by its unique combination of an allyl group at the 3-position and a chloro group at the 5-position of the benzoxazolinone core. Structure-activity relationship studies on similar compounds suggest that the nature and position of substituents on the aromatic ring and the nitrogen atom are critical in determining the degree of herbicidal efficacy and, by extension, the potency of photosynthesis inhibition.
Non Clinical Applications of 2 Benzoxazolinone, 3 Allyl 5 Chloro in Research and Development
Agricultural Chemistry: Design of Novel Pesticides, Herbicides, and Fungicides
The benzoxazolinone core structure is naturally present in some plants, where it functions as a defense compound against insects, fungi, and bacteria. nih.gov This inherent biological activity has spurred research into synthetic derivatives for agricultural applications.
Herbicidal Activity: Research into related heterocyclic structures suggests the potential for herbicidal action. For instance, studies on toxoflavin (B1683212) analogs, which share heterocyclic features, have shown that introducing specific substituents can lead to significant herbicidal activity against various weeds. nih.gov The introduction of an aromatic ring at the C-3 position of toxoflavin, for example, enhanced its herbicidal properties. nih.gov Similarly, the design of novel picolinic acids has yielded compounds with excellent inhibitory effects on weed root growth. mdpi.com While direct studies on the herbicidal efficacy of 2-Benzoxazolinone (B145934), 3-allyl-5-chloro- are not extensively documented in the search results, the general class of benzothiazol-2-one derivatives has been investigated as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known herbicidal mode of action. nih.gov Structure-activity relationship (SAR) analyses in these related fields indicate that substitutions on the core ring structure are crucial for activity, suggesting that the specific allyl and chloro groups on the target compound could modulate its herbicidal potential. mdpi.comnih.gov
Fungicidal and Antibacterial Activity: Derivatives of 5-chlorobenzoxazolinone have been synthesized and screened for their activity against various pathogens. nih.gov Studies have shown that compounds from this family exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.gov For example, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated notable antibacterial and antifungal properties. nih.gov The substitution at the N-3 position is a key area of modification in the synthesis of new antimicrobial agents, with research exploring linkages to hydrazones and azoles to enhance potency. mdpi.com The presence of a halogenated ring, such as the chlorophenyl group in the target compound, is often associated with antifungal activity. nih.gov
Table 1: Investigated Agricultural Activities of Benzoxazolinone Derivatives
| Activity Type | Target Organisms | Relevant Findings |
|---|---|---|
| Herbicidal | Broadleaf and grass weeds | Related compounds like 3-(pyridin-2-yl)benzothiazol-2-ones act as PPO inhibitors. nih.gov SAR studies show substituent effects are critical for activity. mdpi.comnih.gov |
| Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | 5-chlorobenzoxazolinone derivatives show activity against various bacteria. nih.gov N-3 position modifications are key for potency. mdpi.com |
| Fungicidal | Candida albicans, Aspergillus niger | Halogenated benzoxazolinone derivatives are explored for antifungal properties. nih.govresearchgate.net |
Chemical Probes for Biological Target Characterization
A chemical probe is a small molecule used to selectively modulate a protein's function, enabling the study of its role in biological systems. nih.gov The benzoxazolone scaffold has been identified as a valuable starting point for developing such probes. nih.gov
While 2-Benzoxazolinone, 3-allyl-5-chloro- itself is not extensively characterized as a chemical probe in the provided results, the broader family of benzoxazolinones has been explored for this purpose. For instance, benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid (NC) protein. nih.gov Through screening and structural analysis, researchers have demonstrated that these compounds can bind to the hydrophobic pocket of the NC protein, inhibiting its function. nih.gov This makes them valuable tools for studying the lifecycle of HIV-1 and for the potential design of new antiretroviral agents. nih.gov The process of optimizing these derivatives by adding specific substituents to the benzoxazolinone core highlights the scaffold's utility in developing targeted chemical probes. nih.gov
Preclinical Lead Optimization in Drug Discovery Initiatives (excluding clinical trials)
The benzoxazolinone nucleus is considered a privileged scaffold in drug design due to its favorable physicochemical properties and the ease with which its benzene (B151609) and oxazolone (B7731731) rings can be modified. nih.gov This has led to its incorporation into a diverse range of compounds explored in preclinical studies for various therapeutic areas.
Derivatives of 5-chlorobenzoxazolone have been synthesized and evaluated for several pharmacological activities:
Analgesic and Anti-inflammatory Activity: Studies on 5-chloro-2(3H)-benzoxazolone derivatives have shown significant analgesic and anti-inflammatory properties in preclinical models. researchgate.net
Anticonvulsant Activity: Hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone have been synthesized and tested, showing potential anticonvulsant effects in animal models. nih.gov
Inhibition of Diabetic Complication Pathways: In the context of diabetic complications, the 2-benzoxazolinone scaffold was selected through in silico screening to design molecules targeting aldose reductase (ALR2), advanced glycation end products (AGEs), and free radical formation. nih.gov Synthesized derivatives were then evaluated for their inhibitory activities, demonstrating the scaffold's potential in developing multi-target agents. nih.gov
Antiviral Activity: As mentioned, benzoxazolinone derivatives have been investigated as inhibitors of the HIV-1 nucleocapsid protein, representing a starting point for developing new classes of antiretroviral agents. nih.gov
These examples underscore the role of the 5-chloro-benzoxazolinone core, and by extension the 3-allyl-5-chloro- derivative, as a foundational structure for lead optimization in the preclinical phase of drug discovery.
Table 2: Preclinical Exploration of 5-Chlorobenzoxazolinone Derivatives
| Therapeutic Area | Biological Target/Model | Key Findings |
|---|---|---|
| Pain and Inflammation | Hot-plate, tail-flick, and carrageenan-induced edema tests in mice. researchgate.net | Certain derivatives showed higher analgesic activity than reference drugs. researchgate.netnih.gov |
| Epilepsy | Penthylenetetrazole-induced seizure test in mice. nih.gov | Synthesized hydrazone derivatives exhibited anticonvulsant properties. nih.gov |
| Diabetic Complications | Aldose Reductase (ALR2) and Advanced Glycation End Product (AGE) formation. nih.gov | In silico designed derivatives showed inhibitory potential against ALR2 and AGEs. nih.gov |
| Antiviral (HIV) | HIV-1 Nucleocapsid (NC) protein. nih.gov | Derivatives bind to the NC hydrophobic pocket, inhibiting its chaperone activity. nih.gov |
Material Science and Polymer Chemistry Applications
Information regarding the specific application of 2-Benzoxazolinone, 3-allyl-5-chloro- in material science and polymer chemistry is not prevalent in the search results. However, the broader class of related oxazoline (B21484) compounds, specifically poly(2-oxazoline)s, are gaining significant interest in these fields.
Poly(2-oxazoline)s are synthetic polymers produced through the cationic ring-opening polymerization of 2-oxazoline monomers. nih.gov These polymers are noted for their biocompatibility, high degree of functionalization, and stability. nih.gov They are being explored as stimuli-responsive materials for biomedical applications, such as in controlled drug delivery systems. nih.govkuleuven.be For example, they can be used to create membranes that control the release rate of a drug from a dosage form. kuleuven.be While benzoxazolinone is a different, bicyclic structure, the presence of the oxazolinone ring suggests a potential, though currently unexplored, avenue for its integration into novel polymer systems. The allyl group on 2-Benzoxazolinone, 3-allyl-5-chloro- could theoretically serve as a site for polymerization or for grafting onto other polymer backbones, but specific research confirming this application is not available in the provided search results.
Analytical Methodologies for 2 Benzoxazolinone, 3 Allyl 5 Chloro and Its Metabolites Non Clinical
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 2-Benzoxazolinone (B145934), 3-allyl-5-chloro-. The choice between high-performance liquid chromatography, gas chromatography, or thin-layer chromatography is dictated by the compound's volatility, polarity, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of 2-Benzoxazolinone, 3-allyl-5-chloro- and for its quantification in various samples. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.
A typical HPLC method for a related compound, which can be adapted, involves a gradient elution to ensure the effective separation of the main compound from any synthesis-related impurities. ekb.eg The method's parameters, such as the column type, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve sharp peaks and good resolution. ekb.eg For quantification, a calibration curve is constructed using standards of known concentration, allowing for the accurate determination of the compound's concentration in an unknown sample. ekb.eg Method validation according to established guidelines ensures the reliability, accuracy, and precision of the results. ekb.eg
Table 1: Illustrative HPLC Method Parameters for Purity Determination
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase A | 0.1% Triethylamine in Water ekb.eg |
| Mobile Phase B | Acetonitrile:Methanol:Water (70:20:10, v/v/v) ekb.eg |
| Gradient | Time-based linear gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm ekb.eg |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the profiling and identification of 2-Benzoxazolinone, 3-allyl-5-chloro- and its thermally stable, volatile metabolites. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation and confident identification of the compound. nih.govresearchgate.net
In metabolic studies, GC-MS can be used to analyze extracts from in vitro assays. nih.gov Comparison of the GC-MS profiles of control and test samples can reveal the presence of metabolites. nih.gov The identification of these metabolites is crucial for understanding the biotransformation pathways of the parent compound. Derivatization may sometimes be necessary to increase the volatility of polar metabolites before GC-MS analysis. nih.gov
Table 2: Predicted Mass Spectrometry Data for 2-Benzoxazolinone, 3-allyl-5-chloro-
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 198.03163 | 135.3 |
| [M+Na]⁺ | 220.01357 | 149.0 |
| [M-H]⁻ | 196.01707 | 140.4 |
| [M+NH₄]⁺ | 215.05817 | 156.7 |
| [M+K]⁺ | 235.98751 | 145.7 |
Data is predictive and sourced from computational models. uni.lu
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and cost-effective monitoring of the synthesis of 2-Benzoxazolinone, 3-allyl-5-chloro-. researchgate.netyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, the progress of the reaction can be visualized by comparing the spots of the reactants and products. youtube.com The disappearance of the reactant spot and the appearance and intensification of the product spot indicate the conversion. youtube.com
The choice of the mobile phase (eluent) is critical for achieving good separation of the components on the TLC plate. nih.gov For a 5-chloro-1,3-benzoxazol-2(3H)-one derivative, a mobile phase of hexane:ethyl acetate (B1210297) (3:2) has been reported to be effective. nih.gov Visualization can be achieved under UV light or by using staining reagents. nih.gov TLC provides a quick qualitative assessment of the reaction's completeness, helping to determine the optimal reaction time and to check the purity of the final product before more extensive purification and analysis. researchgate.net
Table 3: Example TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated plate (e.g., Silica gel 60 F₂₅₄) |
| Mobile Phase | Hexane:Ethyl Acetate (3:2, v/v) nih.gov |
| Application | Spotting of reactant, co-spotted standard, and reaction mixture at intervals |
| Development | In a closed chamber until the solvent front reaches near the top |
| Visualization | UV lamp (254 nm) or chemical stain (e.g., p-anisaldehyde) researchgate.net |
Spectrophotometric Methods for Detection and Quantification (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the detection and quantification of 2-Benzoxazolinone, 3-allyl-5-chloro-. The benzoxazolinone core structure contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum. This property allows for the characterization and quantification of the compound. nih.gov
A UV-Vis spectrum, which is a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). These maxima are characteristic of the compound's electronic structure. For quantification, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the determination of the concentration in an unknown sample. This method is particularly useful for rapid concentration checks and for determining the release of the compound in in vitro dissolution studies.
Bioanalytical Methods for In Vitro and Preclinical Sample Analysis (e.g., MIC/MBC Determination)
Bioanalytical methods are essential for evaluating the biological activity of 2-Benzoxazolinone, 3-allyl-5-chloro- in in vitro and preclinical models. mdpi.com A key assessment for potential antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). researchgate.net
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.gov Broth microdilution is a common method where serial dilutions of the compound are prepared in a liquid growth medium in a multi-well plate and then inoculated with the test microorganism. mdpi.comresearchgate.net The MBC is determined subsequently by subculturing from the wells that show no visible growth onto fresh, compound-free agar (B569324) plates. mdpi.com The MBC is the lowest concentration that results in microbial death. nih.gov These assays are fundamental in preclinical screening to establish the antimicrobial potency and spectrum of activity of the compound. mdpi.comresearchgate.net
Table 4: Example of MIC/MBC Determination Procedure
| Step | Procedure |
|---|---|
| 1. Preparation | Prepare serial two-fold dilutions of 2-Benzoxazolinone, 3-allyl-5-chloro- in broth medium (e.g., Mueller-Hinton) in a 96-well plate. researchgate.net |
| 2. Inoculation | Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well. researchgate.net |
| 3. Incubation | Incubate the plate at 37°C for 18-24 hours. |
| 4. MIC Reading | Determine the MIC as the lowest concentration of the compound with no visible turbidity (growth). nih.gov |
| 5. MBC Determination | Plate a small aliquot from the clear wells onto nutrient agar plates. Incubate the plates overnight. mdpi.com |
| 6. MBC Reading | The MBC is the lowest concentration that shows no bacterial growth on the agar plates. nih.gov |
Environmental Fate and Degradation Studies of 2 Benzoxazolinone, 3 Allyl 5 Chloro
Degradation Pathways in Environmental Matrices (e.g., Soil, Water)
The degradation of 2-Benzoxazolinone (B145934), 3-allyl-5-chloro- in soil and water is expected to be a multifaceted process involving both biotic and abiotic mechanisms. The core benzoxazolinone structure is known to undergo microbial degradation in soil environments. Studies on related benzoxazolinones, such as 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), have shown that they are unstable in soil and can be transformed into other compounds like 6-methoxy-benzoxazolin-2-one (MBOA). researchgate.net The persistence of benzoxazolinones and their derivatives in agricultural soils for extended periods suggests that their elimination can be a slow process. frontiersin.org
Microbial activity is a key driver in the degradation of the benzoxazolinone ring. Some fungi and bacteria possess the enzymatic machinery to cleave the heterocyclic ring, a critical step in the detoxification and breakdown of these compounds. frontiersin.org For instance, the opening of the heterocycle in benzoxazolinones can lead to the formation of aminophenol (AP), which can then be further transformed through acetylation to N-(2-hydroxyphenyl)acetamide (AAP) by various microorganisms. frontiersin.org The presence of a chlorine atom on the benzene (B151609) ring of 2-Benzoxazolinone, 3-allyl-5-chloro- likely influences its degradation. Microorganisms are known to metabolize chlorinated aromatic compounds, often through pathways that involve the formation of chlorocatechols. epa.gov
The allyl group at the 3-position is also expected to influence the molecule's degradation. While specific data on the environmental fate of the 3-allyl substituent in this context is scarce, allyl groups can be subject to various chemical and biological transformations.
| Matrix | Potential Degradation Pathway | Key Intermediates/Products | Influencing Factors |
| Soil | Microbial heterocycle cleavage, Dehalogenation, Allyl group transformation | Aminophenol (AP), N-(2-hydroxyphenyl)acetamide (AAP), Chlorocatechols | Microbial population, Soil type, pH, Moisture |
| Water | Hydrolysis, Photolysis, Biodegradation | Salicylamide (B354443) derivatives, Photodegradation products | pH, Sunlight exposure, Microbial communities |
Photolytic and Hydrolytic Stability Investigations
The stability of 2-Benzoxazolinone, 3-allyl-5-chloro- when exposed to light (photolysis) and water (hydrolysis) is a critical determinant of its environmental persistence.
Hydrolytic Stability: The hydrolysis of the benzoxazolinone ring is a known degradation pathway. Studies on related compounds, such as 1,3-benzoxazine-2,4-dione and its N-substituted derivatives, have demonstrated that hydrolysis occurs and is influenced by pH. nih.gov These compounds have been shown to hydrolyze to the corresponding salicylamide derivatives. nih.gov The rate of hydrolysis is typically catalyzed by both acidic and basic conditions. nih.govrsc.org For 2-Benzoxazolinone, 3-allyl-5-chloro-, hydrolysis would likely lead to the opening of the oxazolinone ring. The presence of the 5-chloro substituent may also affect the rate of hydrolysis.
| Process | Expected Outcome | Influencing Factors |
| Photolysis | Potential degradation through bond cleavage | Wavelength and intensity of light, Presence of photosensitizers |
| Hydrolysis | Ring opening to form salicylamide derivatives | pH (acid and base catalysis), Temperature |
Biodegradation Studies and Microbial Interactions
The biodegradation of 2-Benzoxazolinone, 3-allyl-5-chloro- is anticipated to be a significant route of its environmental dissipation, primarily driven by microbial activity in soil and water.
Fungi and bacteria have been shown to be capable of degrading benzoxazolinone compounds. frontiersin.orgnih.gov Some fungal species can detoxify benzoxazolinones through processes like N-malonylation, which has been identified as an important step for the virulence of certain plant pathogens. nih.gov The initial step in the microbial degradation of the benzoxazolinone ring often involves the enzymatic opening of the lactam ring. frontiersin.org
The chloro-substituent introduces a halogen atom, and the biodegradation of chlorinated aromatic compounds has been extensively studied. epa.govnih.gov Many microorganisms have the ability to utilize chloroaromatics as a source of carbon and energy. nih.gov The degradation pathways often involve initial dehalogenation or the formation of chlorinated intermediates that are subsequently metabolized. epa.gov
| Microorganism Type | Potential Degradation Action | Key Enzymes/Pathways |
| Fungi | Detoxification, Ring cleavage | N-malonyltransferase, γ-lactamase |
| Bacteria | Ring cleavage, Dehalogenation, Utilization as carbon source | Hydrolases, Oxygenases |
Future Research Directions and Unexplored Potential of 2 Benzoxazolinone, 3 Allyl 5 Chloro
Development of Highly Selective Derivatives for Specific Biological Targets
The core structure of 2-benzoxazolinone (B145934) offers a versatile platform for the synthesis of derivatives with high specificity for various biological targets. Research has shown that modifications to the benzoxazolinone scaffold can yield compounds with potent and selective inhibitory activity. nih.govnih.gov Future research should focus on leveraging the 3-allyl and 5-chloro substituents of 2-Benzoxazolinone, 3-allyl-5-chloro- to design novel derivatives with enhanced selectivity.
For instance, studies on other benzoxazolinone analogues have identified inhibitors of the HIV-1 nucleocapsid protein (NC), a crucial target for antiretroviral therapy. nih.govnih.gov The development of derivatives of 2-Benzoxazolinone, 3-allyl-5-chloro- could lead to a new class of anti-HIV agents. Similarly, the benzoxazolinone framework has been utilized to develop inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov By systematically modifying the core structure, it may be possible to develop potent and selective anti-inflammatory agents.
Future efforts in this area could involve the synthesis of a library of compounds based on the 2-Benzoxazolinone, 3-allyl-5-chloro- backbone, with systematic variations of substituents to probe structure-activity relationships (SAR). This approach has been successful in optimizing the anti-NC activity of other benzoxazolinone derivatives. nih.gov
Table 1: Potential Biological Targets for Derivatives of 2-Benzoxazolinone, 3-allyl-5-chloro-
| Biological Target | Therapeutic Area | Rationale for Investigation |
| HIV-1 Nucleocapsid Protein (NC) | Antiviral (HIV) | Benzoxazolinone scaffold has shown inhibitory activity against HIV-1 NC. nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory | Benzoxazolinone-containing compounds have been identified as TNF-α inhibitors. nih.gov |
| Bacterial Enzymes | Antibacterial | Benzoxazolinone derivatives have demonstrated broad-spectrum antibacterial activity. mdpi.com |
| Fungal Enzymes | Antifungal | Halogenated benzoxazolinones are known for their fungicidal properties. e3s-conferences.org |
| Prostaglandin (B15479496) E2 (PGE2) Synthesis | Analgesic | Certain benzoxazolinone derivatives have shown potent inhibition of PGE2-induced edema. nih.gov |
Exploration of Novel Synthetic Pathways for Sustainable Production
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should explore novel and sustainable synthetic pathways for the production of 2-Benzoxazolinone, 3-allyl-5-chloro- and its derivatives. Traditional methods for synthesizing the benzoxazolinone core often involve harsh reagents or conditions. guidechem.commdpi.com
Recent advancements in green chemistry offer promising alternatives. For example, the use of iron-based catalysts for the synthesis of 2-benzoxazolone from o-aminophenol and carbon tetrachloride presents a more environmentally friendly approach. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been successfully employed for the synthesis of related benzoxazine (B1645224) structures, often leading to higher yields and shorter reaction times. researchgate.net
Investigating the applicability of these green methodologies to the synthesis of 2-Benzoxazolinone, 3-allyl-5-chloro- could significantly reduce the environmental impact of its production and make it more accessible for further research and potential applications. The use of renewable feedstocks and safer solvents are key principles of green chemistry that should be integrated into future synthetic strategies. researchgate.net
Advanced Computational Modeling for Predictive Research
Advanced computational modeling techniques, such as in silico screening and molecular docking, are powerful tools for accelerating drug discovery and materials science research. These methods can be employed to predict the biological activity and physical properties of novel derivatives of 2-Benzoxazolinone, 3-allyl-5-chloro- before their synthesis, saving time and resources.
For example, virtual screening of chemical libraries has been used to identify benzoxazolinone analogues with inhibitory properties against the HIV-1 nucleocapsid protein. nih.govnih.gov Similar approaches could be used to identify potential biological targets for 2-Benzoxazolinone, 3-allyl-5-chloro- and to guide the design of more potent derivatives. Docking studies can provide insights into the binding modes of these compounds with their target proteins, helping to rationalize structure-activity relationships and to design molecules with improved affinity and selectivity. nih.gov
Computational studies can also be used to predict the physicochemical properties of new materials, which is particularly relevant for exploring applications in fields such as optoelectronics.
Investigation of Synergistic Effects with Other Chemical Agents
The combination of different chemical agents can sometimes lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Investigating the synergistic potential of 2-Benzoxazolinone, 3-allyl-5-chloro- with other bioactive compounds could unlock new therapeutic strategies.
A study on the joint action of benzoxazinone (B8607429) derivatives and phenolic acids revealed both antagonistic and synergistic responses in herbicidal activity. nih.gov This highlights the complexity of interactions between different chemical compounds and the potential for discovering powerful synergistic combinations. Future research could explore the synergistic effects of 2-Benzoxazolinone, 3-allyl-5-chloro- with known antibacterial, antifungal, or anticancer drugs. Such studies could lead to the development of combination therapies that are more effective and less prone to the development of resistance.
Application in Emerging Fields of Chemical Science (e.g., Optoelectronics, Catalysis)
The unique chemical structure of 2-Benzoxazolinone, 3-allyl-5-chloro- suggests that it may have applications beyond the traditional fields of medicine and agriculture. The benzoxazole (B165842) core is a component of some organic molecules with interesting photophysical properties, suggesting potential applications in optoelectronics. sciengine.com The development of multifunctional elastic benzoxazole derivative crystals for advanced optoelectronic applications has been reported. sciengine.com Research into the synthesis of multifunctional polyconjugated molecules containing carbazolyl and pyrazolyl moieties for optoelectronic applications is also an active area. researchgate.net
Furthermore, the oxazoline (B21484) motif, a structural relative of the benzoxazolinone core, is found in a variety of ligands used in asymmetric catalysis. nih.gov These ligands have been successfully applied in a range of metal-catalyzed enantioselective reactions. nih.gov It is conceivable that derivatives of 2-Benzoxazolinone, 3-allyl-5-chloro- could be developed as novel ligands for catalytic applications, potentially enabling new and efficient chemical transformations.
Future research in this area should focus on characterizing the photophysical properties of 2-Benzoxazolinone, 3-allyl-5-chloro- and its derivatives, as well as exploring their potential as ligands in catalytic systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-allyl-5-chloro-2-benzoxazolinone derivatives?
- Methodology : Synthesis typically involves functionalizing the 2-benzoxazolinone core. For example, allylation at the 3-position can be achieved via nucleophilic substitution using allyl halides under basic conditions (e.g., K₂CO₃ in DMF). Chlorination at the 5-position often employs chlorinating agents like POCl₃ or N-chlorosuccinimide (NCS) in refluxing solvents such as acetonitrile. Optimization of reaction conditions (temperature, solvent polarity, and catalyst) is critical for yield and purity .
- Characterization : Post-synthesis, compounds are purified via column chromatography and validated using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm substituent positions and functional groups .
Q. How is the crystal structure of 3-allyl-5-chloro-2-benzoxazolinone determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection parameters (e.g., monoclinic space group P2₁/n, unit cell dimensions a = 9.440 Å, b = 3.739 Å, c = 19.737 Å, β = 101.67°) enable precise determination of bond lengths, angles, and intermolecular interactions (e.g., H-bonding or π-π stacking). Software like SHELX or OLEX2 is used for refinement .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl group position or chloro substitution) influence the biological activity of 2-benzoxazolinone derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematic substitution at the 3- and 5-positions is evaluated using in vitro assays. For example, replacing a xylene ring with an indazole moiety increased nucleocapsid (NC) protein inhibitory activity by 10-fold, as shown in enzymatic inhibition assays (IC₅₀ values) .
- Binding Mode Analysis : Molecular docking (AutoDock Vina, Schrödinger Suite) reveals that allyl groups enhance hydrophobic interactions with residues like Trp37, while chloro substituents improve H-bonding with Lys26 in target proteins (Figure 7B–C in ). Free energy calculations (MM-GBSA) further validate binding affinity trends .
Q. What computational strategies are used to predict the binding modes of 3-allyl-5-chloro-2-benzoxazolinone with viral proteins?
- Methodology :
- Docking Studies : Ligand structures are optimized using density functional theory (DFT) at the B3LYP/6-31G* level. Flexible docking protocols account for protein conformational changes, with grid boxes centered on active sites (e.g., NC zinc fingers). Consensus scoring from multiple algorithms (Glide, Gold) improves reliability .
- Molecular Dynamics (MD) : Simulations (AMBER, GROMACS) over 100 ns assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) and fluctuation (RMSF) analyses identify critical binding residues. Water-mediated interactions are analyzed using trajectory snapshots .
Q. How are metabolomic approaches applied to study the cellular uptake of 3-allyl-5-chloro-2-benzoxazolinone?
- Methodology :
- LC-MS Metabolomics : Cells are treated with the compound, quenched with cold methanol, and lysed. Extracts are analyzed via ultra-high-performance liquid chromatography (UHPLC) coupled with Q-TOF mass spectrometry. Multivariate analysis (PCA, PLS-DA) identifies metabolite perturbations (e.g., amino acid or lipid pathways) linked to compound uptake .
- Isotope Labeling : Stable isotopes (e.g., ¹³C-allyl groups) track intracellular distribution using imaging mass spectrometry (MALDI-TOF) .
Notes
- Avoid commercial sources (e.g., Benchchem) per guidelines.
- Advanced questions integrate multi-disciplinary methods (e.g., synthesis, docking, metabolomics) to reflect research depth.
- Contradictions in evidence were not detected; all studies align on core methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
